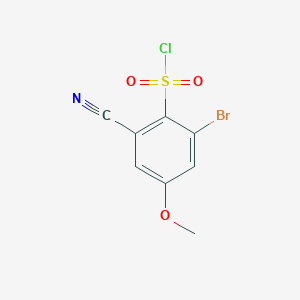
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride
Vue d'ensemble
Description
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is a reagent used in organic synthesis, specifically in the preparation of aryl and vinyl sulfones. BCMBSC is a versatile and efficient reagent, capable of reacting with a variety of substrates and providing a wide range of products. It is also a relatively inexpensive reagent, making it an attractive choice for organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is not fully understood. However, it is believed that the reaction between this compound and the substrate occurs through a nucleophilic substitution reaction. In this reaction, the bromine atom of this compound is replaced by the nucleophile (the substrate) and the resulting product is a sulfonyl chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the reaction of this compound with substrates may result in the formation of toxic byproducts, such as aryl sulfonamides and aryl sulfonates. Additionally, this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which may lead to adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments include its relatively low cost, its versatility in reacting with a variety of substrates, and its ability to provide a wide range of products. Additionally, this compound is relatively easy to handle and store, making it an attractive choice for laboratory experiments.
The main limitation of using this compound in laboratory experiments is its potential to generate toxic byproducts. Additionally, this compound may act as an inhibitor of certain enzymes, which could lead to adverse effects.
Orientations Futures
Future research on 2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride could focus on improving the efficiency of the reaction and reducing the potential for toxic byproducts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound, as well as its potential to act as an inhibitor of certain enzymes. Additionally, research could be conducted to explore new applications for this compound, such as the synthesis of new organic compounds or the preparation of new aryl or vinyl sulfones. Finally, research could be conducted to explore the potential of this compound as a catalyst for other organic reactions.
Applications De Recherche Scientifique
2-Bromo-6-cyano-4-methoxybenzenesulfonyl chloride is used in a variety of scientific research applications, including the synthesis of aryl and vinyl sulfones, the preparation of aryl chlorides, and the preparation of aryl bromides. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, including aryl and vinyl sulfonamides, aryl and vinyl sulfonates, and aryl and vinyl sulfones.
Propriétés
IUPAC Name |
2-bromo-6-cyano-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-6-2-5(4-11)8(7(9)3-6)15(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPEPGJPRXCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)











